Methyl-3-isopropyl-2-methoxybenzoate

説明

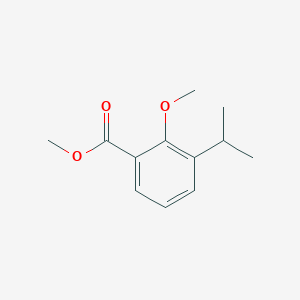

Methyl-3-isopropyl-2-methoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a methoxy group at the 2-position, an isopropyl group at the 3-position, and a methyl ester at the carbonyl position.

特性

分子式 |

C12H16O3 |

|---|---|

分子量 |

208.25 g/mol |

IUPAC名 |

methyl 2-methoxy-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-8(2)9-6-5-7-10(11(9)14-3)12(13)15-4/h5-8H,1-4H3 |

InChIキー |

HEAPWBWECLTPCY-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)OC)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl-3-isopropyl-2-methoxybenzoate, focusing on substituent variations, applications, and synthesis methods inferred from the evidence:

Key Comparative Analysis:

- Substituent Effects on Applications: Sulfonylurea derivatives (e.g., metsulfuron methyl ester) are potent herbicides due to their sulfonylurea moiety, which inhibits acetolactate synthase in plants . Methyl laurate, a simple fatty acid ester, lacks aromaticity but shares ester functionality, highlighting how backbone structure dictates applications (e.g., surfactants vs. agrochemicals) .

Synthetic Pathways :

- The synthesis of imidazole carboxylates (e.g., compounds in ) employs polyphosphoric acid (PPA) for cyclization, a method that could be adapted for this compound if acidic conditions are required for ester formation or stabilization .

- Sulfonylurea esters are synthesized via multi-step reactions involving triazine intermediates, contrasting with simpler esterification routes for aliphatic esters like methyl laurate .

Physicochemical Properties :

- The isopropyl and methoxy groups in this compound likely increase steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or methoxy in sulfonylureas). This could enhance membrane permeability but reduce water solubility.

- Sulfonylurea herbicides exhibit higher polarity due to sulfonamide and triazine groups, improving solubility in aqueous formulations .

Research Findings and Implications

While direct studies on this compound are absent in the provided evidence, structural parallels suggest:

Agrochemical Potential: Its lipophilic profile may suit hydrophobic pesticide formulations, akin to sulfonylurea methyl esters but with differing modes of action .

Synthetic Scalability : Esterification methods used for methyl laurate or imidazole carboxylates could be optimized for large-scale production .

Stability Considerations : The electron-donating methoxy group may enhance aromatic stability, while the isopropyl group could hinder hydrolysis of the ester bond compared to aliphatic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。